N-Acetyl-L-phenylalanine is a natural product found in Daphnia pulex, Bombyx mori, and other organisms with data available.
N-Acetyl-D-phenylalanine is a metabolite found in or produced by Saccharomyces cerevisiae.
N-Acetyl-L-phenylalanine
CAS No.: 2018-61-3
Cat. No.: VC21538590
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2018-61-3 |
---|---|
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | (2S)-2-acetamido-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
Standard InChI Key | CBQJSKKFNMDLON-JTQLQIEISA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Melting Point | 171 - 173 °C |
Chemical Structure and Classification
N-Acetyl-L-phenylalanine belongs to the class of organic compounds known as N-acyl-alpha amino acids, specifically those bearing an acyl group at the terminal nitrogen atom of an alpha amino acid . It is technically a biologically available N-terminal capped form of the proteinogenic alpha amino acid L-phenylalanine . The compound can be classified as an alpha amino acid derivative with distinctive structural and functional properties.
Molecular Properties
N-Acetyl-L-phenylalanine has the molecular formula C₁₁H₁₃NO₃ with a molecular weight of 207.2258 g/mol . Its chemical structure consists of a phenylalanine backbone with an acetyl group attached to the amino terminus, retaining the characteristic carboxylic acid group and phenyl ring side chain of phenylalanine. The compound is identified by the CAS Registry Number 2018-61-3 .
Structural Characteristics
The compound features a chiral center at the alpha carbon, which maintains the L-configuration of the parent amino acid. This stereochemistry is critical for its biological activity and recognition by enzymatic systems. The acetylation of the amino group significantly alters the physicochemical properties of phenylalanine, particularly increasing its hydrophobicity and modifying its ability to participate in hydrogen bonding networks.
Biosynthesis and Metabolism
N-Acetyl-L-phenylalanine can be produced through both enzymatic and non-enzymatic pathways in biological systems, with specific mechanisms controlling its formation and degradation.
Enzymatic Production
The compound is primarily biosynthesized from L-phenylalanine and acetyl-CoA through the action of the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) . This enzymatic process represents a specific pathway for the targeted production of N-acetylated phenylalanine in various tissues and cellular compartments.
Protein-Derived Formation
N-acetylated amino acids, including N-acetylphenylalanine, can also be released by N-acylpeptide hydrolases from peptides generated during proteolytic degradation . This mechanism provides an alternative pathway for the presence of free N-Acetyl-L-phenylalanine in biological systems, particularly in contexts involving protein turnover and degradation.
N-Terminal Acetylation in Proteins
N-terminal acetylation is a widespread post-translational modification in eukaryotes, with approximately 85% of all human proteins and 68% of all yeast proteins being acetylated at their N-terminus . This process primarily occurs through N-acetyltransferase enzymes (NATs), which exist as oligomeric complexes (NatA, NatB, and NatC) composed of catalytic subunits and ribosomal anchors . The substrate specificity of these enzymes depends largely on the identity of the first two N-terminal residues of the target protein.
Biological Significance and Pathological Implications
N-Acetyl-L-phenylalanine has been identified as having significant biological relevance in both normal physiological processes and disease states.
Association with Phenylketonuria
The compound appears in large amounts in the urine of patients with phenylketonuria (PKU), a genetic disorder characterized by the absence of phenylalanine hydroxylase, the enzyme necessary to metabolize phenylalanine to tyrosine . This elevated presence serves as a biochemical marker of altered phenylalanine metabolism in affected individuals.
Pharmaceutical Applications and Derivatives
N-Acetyl-L-phenylalanine serves as a precursor for several pharmaceutical compounds and has direct therapeutic applications.
NAPA: A Glucosamine Derivative
One of the most significant derivatives of N-Acetyl-L-phenylalanine is 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA), which has shown promising results as a treatment for joint diseases . NAPA is synthesized through the amidation of N-acetyl-L-phenylalanine with 1,3,4,6-tetra-O-acetyl-β-D-glucosamine . The selection of NAPA among glucosamine derivatives was related to its higher bioavailability compared to glucosamine at the intracellular level, attributed to the hydrophobic character imparted by the aromatic ring of phenylalanine .
Anti-inflammatory and Chondroprotective Activities
Research has demonstrated that NAPA exerts better anti-inflammatory and chondroprotective activity compared to glucosamine . Studies with human and rabbit primary and immortalized chondrocytes have shown that NAPA effectively counteracts the negative effects of inflammatory cytokines such as IL-1β and TNFα by reducing matrix metalloproteinase production and reverting the gene expression of inflammatory markers like IL-6 and IL-8 .
Mechanism of Action
The therapeutic efficacy of NAPA appears to be mediated through the inhibition of IKKα kinase activity and nuclear re-localization . This inhibition disrupts the transactivation of NF-κB signaling, a pivotal step in the expression of genes involved in inflammation and tissue degradation. In vivo studies using a murine surgical osteoarthritis model have confirmed the efficacy of NAPA for osteoarthritis treatment as evaluated by histology, histomorphometry, and immunohistochemical assessment of selected markers .
Synthetic Challenges and Strategies
The synthesis of pure N-Acetyl-L-phenylalanine and its derivatives presents significant challenges, particularly regarding stereochemical retention.
Racemization During Synthesis
A critical issue in the synthesis of N-Acetyl-L-phenylalanine derivatives is the tendency of N-acetyl protected amino acids to racemize when activated by coupling agents under basic conditions . This racemization occurs through the formation of azlactone intermediates, which can compromise the stereochemical purity of the final product.
Coupling Reagents and Conditions
Various coupling reagents have been evaluated for the amidation of N-acetyl-L-phenylalanine, with notable differences in their tendency to promote racemization. Conventional coupling reactants such as IBCF or EDC hydrochloride have been shown to lead to substantial levels of amino acid racemization . Alternative approaches using HOBt uronium-salt derivatives have been explored due to their potentially advantageous properties.
Role of Base in Stereoretention
Research has demonstrated that the choice of base significantly influences the degree of racemization during coupling reactions. In particular, the use of pyridine as a base during the activation step better preserves the L-stereocenter compared to stronger bases such as DMAP, DIPEA, or DBU . This finding suggests that standard procedures for amino acid activation with TBTU, which typically require high concentrations of strong bases, may be inefficient for N-Acetyl-L-phenylalanine due to azlactone formation.
Comparative Analysis of Synthesis Conditions
The following table summarizes the impact of different bases on the stereochemical retention of N-Acetyl-L-phenylalanine during TBTU-mediated amidation:
Base Used | Base Strength (pKa) | Stereoretention | Azlactone Formation | Yield |
---|---|---|---|---|
Pyridine | Low | High | Minimal | Medium |
DMAP | Medium-High | Low | Significant | Variable |
DIPEA | High | Very Low | Extensive | Variable |
DBU | Very High | Minimal | Highly Extensive | Low |
This comparison highlights the inverse relationship between base strength and stereochemical retention in the coupling reactions involving N-Acetyl-L-phenylalanine .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume